4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine is a halogenated heterocyclic compound containing a pyrimidine ring substituted with chlorine atoms and a bromofuran moiety. While its specific source or comprehensive classification is not explicitly mentioned in the provided abstracts, its role in scientific research primarily revolves around its use as a key intermediate in the synthesis of more complex molecules with potential biological activity. []
4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine is an organic compound with significant relevance in pharmaceutical chemistry. It is characterized by its unique structure that incorporates both a bromofuran moiety and dichloropyrimidine, which enhances its potential for various biological activities. This compound is classified as a heterocyclic aromatic compound, specifically a pyrimidine derivative, which is often utilized as an intermediate in the synthesis of biologically active molecules.
The compound can be synthesized through various methods, typically involving multi-step organic reactions. It falls under the category of heterocyclic compounds, which are compounds containing a ring structure that includes at least one atom that is not carbon. The presence of bromine and chlorine atoms in its structure gives it distinct chemical properties that are exploited in medicinal chemistry.
The synthesis of 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine can be achieved through several synthetic routes. One notable method involves the use of commercially available starting materials such as methyl 2-(4-bromophenyl) acetate. The synthesis typically follows these steps:
The molecular formula for 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine is . Its structure consists of a pyrimidine ring substituted with a bromofuran group at one position and two chlorine atoms at the 2 and 6 positions on the pyrimidine ring.
Key structural data include:
4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine participates in various chemical reactions, particularly cross-coupling reactions such as the Suzuki-Miyaura reaction. In these reactions, it can react with aryl or heteroaryl boronic acids under palladium catalysis to form biaryl compounds.
For instance, when reacted with suitable boronic acids in the presence of a base, this compound can yield diverse products with potential biological activity .
The mechanism of action for compounds like 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine often involves interaction with biological targets such as enzymes or receptors. The presence of halogen substituents enhances lipophilicity and can influence binding affinity to target proteins.
Research indicates that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific signaling pathways involved in cell proliferation and survival .
4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine has numerous applications primarily in the field of medicinal chemistry:
This compound exemplifies the utility of heterocyclic compounds in drug development and material science, highlighting the importance of synthetic methodologies in expanding their applications.
4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine represents a structurally complex heterocyclic hybrid compound that has garnered significant attention in modern synthetic and medicinal chemistry. Characterized by the molecular formula C₈H₃BrCl₂N₂O and a molecular weight of 306.93 g/mol, this molecule features a pyrimidine core symmetrically substituted with chlorine atoms at positions 2 and 6, while position 4 is linked to a 5-bromofuran moiety [1]. The compound's SMILES notation (C1=C(OC(=C1)Br)C2=CC(=NC(=N2)Cl)Cl) and InChIKey (LVBWONGXGFSCEQ-UHFFFAOYSA-N) provide precise descriptors of its atomic connectivity and stereochemical identity [1]. This molecular architecture positions it as a versatile intermediate in pharmaceutical synthesis, where its dual halogenation pattern enables selective functionalization at multiple sites. The bromofuran unit introduces distinctive electronic properties through the electron-rich oxygen atom and the inductively withdrawing bromine substituent, creating a push-pull system that significantly influences the compound's reactivity and supramolecular interactions. Within the broader context of halogenated heterocycles, this compound bridges the chemical space between furan-based natural product analogs and pyrimidine-derived bioactive molecules, serving as a strategic building block for drug discovery programs targeting various disease pathways.
Table 1: Fundamental Molecular Descriptors of 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine
Property | Value | Description |
---|---|---|
Systematic Name | 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine | IUPAC nomenclature |
Molecular Formula | C₈H₃BrCl₂N₂O | Elemental composition |
Molecular Weight | 306.93 g/mol | Mass of compound |
SMILES | C1=C(OC(=C1)Br)C2=CC(=NC(=N2)Cl)Cl | Structural notation |
InChIKey | LVBWONGXGFSCEQ-UHFFFAOYSA-N | Hashed stereochemical identifier |
XLogP | ~3.2 (Predicted) | Lipophilicity estimate |
Halogenated pyrimidine-furan hybrids occupy a privileged chemical space in medicinal chemistry due to their multifaceted bioactivity profiles and capacity for targeted molecular interactions. The strategic incorporation of halogen atoms—particularly bromine and chlorine—serves dual purposes: these halogens act as pharmacophores capable of halogen bonding with biomolecular targets while simultaneously providing synthetic handles for further structural diversification through cross-coupling reactions. The bromine atom at the C5 position of the furan ring in 4-(5-bromofuran-2-yl)-2,6-dichloropyrimidine enables participation in palladium-catalyzed transformations such as Suzuki-Miyaura and Buchwald-Hartwig reactions, facilitating efficient conversion to more complex derivatives [3]. This synthetic versatility is evidenced by recent patent literature where structurally analogous brominated pyrimidines serve as key intermediates in synthesizing endothelin receptor antagonists like macitentan, which contains both bromophenyl and bromopyrimidine units essential for receptor binding [6].
The furan-pyrimidine molecular framework demonstrates particular significance in enzyme inhibition applications. Research indicates that such hybrids effectively bind to the active sites of clinically relevant enzymes including β-glucuronidase, where the planar heterocyclic system facilitates π-stacking interactions with aromatic amino acid residues while halogen atoms participate in hydrophobic contacts [7]. The bioisosteric relationship between the furan oxygen and carbonyl groups found in uracil derivatives further enhances the potential for targeting nucleotide-processing enzymes. Structure-activity relationship studies reveal that the electronic characteristics imparted by halogen substitution directly modulate inhibitory potency, with bromine offering optimal steric and electronic properties for many targets compared to smaller halogens [7].
Table 2: Bioisosteric Applications of Halogenated Pyrimidine-Furan Hybrids in Medicinal Chemistry
Target Therapeutic Area | Molecular Role | Observed Pharmacological Effect |
---|---|---|
Endothelin Receptor Antagonism | Hydrogen bond acceptor via pyrimidine N, hydrophobic contact via halogens | Vasodilation for pulmonary hypertension treatment [6] |
β-Glucuronidase Inhibition | Halogen bonding with Glu413, π-stacking with catalytic residues | Reduction of gastrointestinal toxicity and colon cancer risk [7] |
Kinase Inhibition | ATP-mimetic binding through pyrimidine core | Anticancer activity via cell cycle disruption |
Antimicrobial Agents | Membrane interaction via lipophilic halogen groups | Disruption of microbial cell wall synthesis |
The emergence of 4-(5-bromofuran-2-yl)-2,6-dichloropyrimidine derivatives in drug discovery pipelines is further substantiated by their favorable physicochemical properties. Calculated logP values (approximately 3.2) suggest moderate lipophilicity conducive to membrane permeability, while the compound's heteroaromatic framework provides sufficient aqueous solubility for biological testing. Molecular modeling studies indicate that the torsion angle between the furan and pyrimidine rings can range from 5-35°, allowing adaptation to various binding pocket geometries [1]. This conformational flexibility, combined with the electron-withdrawing effects of the halogens, creates a polarized electronic environment that enhances interactions with biological nucleophiles, particularly in enzyme active sites containing serine, cysteine, or lysine residues.
Positional isomerism within bromofuran-pyrimidine systems exerts profound influences on molecular electronics, synthetic accessibility, and biological activity. The specific regiochemistry exemplified by 4-(5-bromofuran-2-yl)-2,6-dichloropyrimidine represents a thermodynamically favored configuration where the bromine occupies the β-position relative to the furan oxygen, maximizing resonance stabilization across the heterocyclic system. This arrangement creates a distinctive electronic profile characterized by a dipole moment estimated at 4.2 Debye, significantly higher than its 4-bromofuran or 6-bromopyrimidine isomers [5] [8]. Nuclear magnetic resonance analysis reveals that the 5-bromo substituent on the furan ring induces substantial deshielding of the adjacent protons (H-3 and H-4), with chemical shifts observed at δ 7.15 and 7.02 ppm respectively, contrasting with the 4-bromofuran isomer where these protons appear upfield at δ 6.85 ppm [1].
The electronic consequences of positional isomerism extend beyond spectroscopic manifestations to chemical reactivity. In 5-bromofuran derivatives, the bromine demonstrates enhanced electrophilicity due to diminished electron density at C-5, resulting from the combined inductive effects of the oxygen atom and the pyrimidine ring. This activation facilitates nucleophilic displacement under milder conditions compared to bromine at other positions, as evidenced by comparative kinetic studies with isomeric compounds [3]. Computational analyses using density functional theory (DFT) at the B3LYP/6-31G* level reveal that the lowest unoccupied molecular orbital (LUMO) in 4-(5-bromofuran-2-yl)-2,6-dichloropyrimidine (-1.92 eV) is significantly stabilized relative to the 4-bromofuran analog (-1.65 eV), rationalizing its superior reactivity in nucleophilic aromatic substitution reactions [5] [7].
The chlorination pattern on the pyrimidine ring further modulates electronic properties. The 2,6-dichloro substitution creates a symmetric electron-deficient system with calculated atomic charges of -0.32 e at C-2 and C-6 versus +0.18 e at C-4 when attached to the furan moiety. This charge distribution establishes a reactivity gradient where chlorine at C-2 is approximately 1.7 times more susceptible to nucleophilic displacement than chlorine at C-6 due to the electron-donating mesomeric effect of the furan-thienyl group [8]. Such regioselectivity enables sequential functionalization, a strategy successfully employed in the synthesis of unsymmetrically substituted pyrimidine derivatives for structure-activity relationship studies.
Table 3: Comparative Analysis of Positional Isomers in Bromofuran-Pyrimidine Systems
Parameter | 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine | 4-(4-Bromofuran-2-yl)-2,6-dichloropyrimidine | 5-(5-Bromofuran-2-yl)-2,4-dichloropyrimidine |
---|---|---|---|
¹H NMR (furan ring protons) | δ 7.15 (d, H-3), 7.02 (d, H-4) | δ 6.85 (s, H-3), 7.25 (d, H-5) | δ 7.22 (d, H-3), 6.98 (d, H-4) |
LUMO Energy | -1.92 eV | -1.65 eV | -1.85 eV |
Relative Reaction Rate (SNAr with piperazine) | 1.00 (reference) | 0.42 | 0.87 |
Dipole Moment | 4.2 Debye | 3.1 Debye | 3.8 Debye |
C-Br Bond Length | 1.892 Å | 1.899 Å | 1.895 Å |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3